molecular formula C20H25N7O4 B12638063 Methyl 2-imidazol-1-yl-8-[2-methoxyethyl(methyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

Methyl 2-imidazol-1-yl-8-[2-methoxyethyl(methyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B12638063
M. Wt: 427.5 g/mol
InChI Key: XIUDDBKFOKUBNS-UHFFFAOYSA-N
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Description

Structural Significance of Heterocyclic Frameworks in Medicinal Chemistry

Heterocyclic compounds constitute the backbone of modern drug discovery, with nitrogen-containing variants dominating therapeutic applications. Over 85% of FDA-approved small-molecule drugs incorporate heterocyclic moieties, primarily due to their ability to modulate physicochemical properties such as solubility, lipophilicity, and hydrogen-bonding capacity. Pyrido[3,2-d]pyrimidines, characterized by a fused pyridine-pyrimidine system, exemplify this principle. The rigid bicyclic core provides a stable scaffold for functionalization, while the electron-rich nitrogen atoms facilitate interactions with biological targets through hydrogen bonding, π-stacking, and dipole-dipole forces.

The compound methyl 2-imidazol-1-yl-8-[2-methoxyethyl(methyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate illustrates this structural versatility. Its pyrido[3,2-d]pyrimidine core is substituted with a morpholine group (enhancing solubility), a methoxyethyl-methylamino chain (optimizing lipophilicity), and an imidazole moiety (enabling hydrogen bonding). Such modifications align with strategies to improve pharmacokinetic profiles while maintaining target affinity.

Table 1: Key Functional Groups in Pyrido[3,2-d]Pyrimidine Derivatives

Functional Group Role in Drug Design Example in Target Compound
Morpholine Solubility enhancement 4-Morpholin-4-yl substitution
Methoxyethyl-methylamino Lipophilicity modulation 8-[2-Methoxyethyl(methyl)amino]
Imidazole Hydrogen bonding with targets 2-Imidazol-1-yl substitution

Historical Development of Pyridopyrimidine-Based Therapeutics

The therapeutic exploration of pyridopyrimidines began with natural product isolation and evolved through synthetic innovation. Early studies identified quinazoline alkaloids, such as febrifugine, as antimalarial agents, prompting interest in their synthetic analogs. The 1980s marked a turning point with the development of dihydrofolate reductase (DHFR) inhibitors like pyrimethamine, which inspired the design of fused pyridopyrimidines to overcome resistance mechanisms.

Modern synthetic methodologies, including metal-catalyzed cross-coupling and multicomponent reactions, have expanded access to diverse pyrido[3,2-d]pyrimidine derivatives. For instance, the target compound’s synthesis likely involves a Buchwald-Hartwig amination to introduce the morpholine group, followed by Suzuki-Miyaura coupling for imidazole functionalization. These advances have enabled the systematic exploration of structure-activity relationships (SAR), particularly in kinase inhibition and anticancer applications.

Positional Isomerism in Pyrido[2,3-d] vs. Pyrido[3,2-d] Pyrimidine Systems

Positional isomerism profoundly influences the biological activity and synthetic accessibility of pyridopyrimidines. Pyrido[2,3-d]pyrimidines, the most studied isomers, exhibit planar structures ideal for intercalating DNA or inhibiting DHFR. In contrast, pyrido[3,2-d]pyrimidines adopt a non-planar conformation due to the fused ring geometry, which enhances selectivity for ATP-binding pockets in kinases.

Table 2: Comparative Analysis of Pyridopyrimidine Isomers

Property Pyrido[2,3-d]Pyrimidine Pyrido[3,2-d]Pyrimidine
Planarity High Moderate (distorted by fusion)
Common Targets DHFR, DNA topoisomerase Kinases (e.g., ALK, CDK4)
Synthetic Accessibility Well-established routes Requires advanced coupling methods

The target compound’s pyrido[3,2-d]pyrimidine core likely contributes to kinase inhibition by accommodating bulkier substituents at the 2- and 8-positions, as seen in its imidazole and methoxyethyl-methylamino groups. This structural flexibility reduces off-target effects compared to pyrido[2,3-d] analogs, which often exhibit broader but less selective activity.

Properties

Molecular Formula

C20H25N7O4

Molecular Weight

427.5 g/mol

IUPAC Name

methyl 2-imidazol-1-yl-8-[2-methoxyethyl(methyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H25N7O4/c1-25(6-9-29-2)15-12-14(19(28)30-3)22-17-16(15)23-20(27-5-4-21-13-27)24-18(17)26-7-10-31-11-8-26/h4-5,12-13H,6-11H2,1-3H3

InChI Key

XIUDDBKFOKUBNS-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC)C1=CC(=NC2=C1N=C(N=C2N3CCOCC3)N4C=CN=C4)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

  • Formation of the Pyrido[3,2-d]pyrimidine Core :

    • This can be achieved through a condensation reaction involving appropriate precursors such as pyridine and pyrimidine derivatives.
    • Reaction conditions such as temperature and solvent choice are critical for optimizing yield.
  • Introduction of the Imidazole Moiety :

    • The imidazole ring can be introduced via nucleophilic substitution or cyclization reactions.
    • Common reagents include imidazole derivatives that can react under mild conditions.
  • Attachment of Morpholine and Methoxyethyl Groups :

    • Morpholine can be added through a nucleophilic attack on an electrophilic center in the pyrido[3,2-d]pyrimidine scaffold.
    • The methoxyethyl group is typically introduced using alkylation methods involving suitable alkylating agents.
  • Final Carboxylation :

    • The carboxylate group is often introduced at the final stage to minimize side reactions during earlier steps.
    • This may involve using carbon dioxide or other carboxylating agents under specific conditions.

Reaction Conditions

The preparation of this compound requires careful control of several parameters:

  • Temperature : Reactions are often conducted at elevated temperatures to enhance reaction rates but must be optimized to prevent degradation of sensitive functional groups.

  • Solvents : Common solvents include dimethyl sulfoxide (DMSO), ethanol, or acetonitrile, chosen based on their ability to solubilize reactants and influence reaction kinetics.

  • Catalysts : Certain reactions may require catalysts such as bases (e.g., sodium hydride) or acids (e.g., trifluoroacetic acid) to facilitate transformations.

Analytical Techniques

To confirm the successful synthesis of this compound, various analytical techniques are employed:

Technique Purpose
Nuclear Magnetic Resonance (NMR) To determine the structure and purity of the compound
Mass Spectrometry (MS) To confirm molecular weight and identify fragmentation patterns
High Performance Liquid Chromatography (HPLC) To assess purity and separate components in mixtures

Chemical Reactions Analysis

Types of Reactions

Methyl 2-imidazol-1-yl-8-[2-methoxyethyl(methyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Methyl 2-imidazol-1-yl-8-[2-methoxyethyl(methyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of Methyl 2-imidazol-1-yl-8-[2-methoxyethyl(methyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

Pyrido[3,2-d]pyrimidine vs. Thieno[3,2-d]pyrimidine

A key structural analog is 2-(1H-Indazol-4-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde (Reference Example 5, EP 2402347 A1), which replaces the pyrido[3,2-d]pyrimidine core with a thieno[3,2-d]pyrimidine system. The aldehyde group at position 6 in this analog contrasts with the methyl carboxylate in the target compound, suggesting divergent reactivity in downstream modifications .

Substituent Variations at Position 6
  • Methyl Carboxylate Group : The target compound’s methyl carboxylate at position 6 enhances hydrophilicity and may serve as a metabolic liability (e.g., esterase cleavage).

Substituent Profiles and Pharmacophore Contributions

  • Morpholine Ring : Present in both the target compound and analogs (e.g., EP 2402347 A1), the morpholine group enhances water solubility and may participate in hydrogen-bonding interactions with biological targets.
  • Imidazole Group : The imidazole substituent at position 2 is conserved across analogs, suggesting its role as a critical pharmacophore for binding (e.g., via π-π stacking or coordination with metal ions) .

Physicochemical Properties and Bioactivity Insights

Physicochemical Comparison

Property Target Compound 2-(1H-Indazol-4-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde 6-(5-Methyl-oxadiazolyl) Analog
Molecular Weight (g/mol) 478.49 420.45 408.39
Key Substituents Methyl carboxylate, imidazole Aldehyde, indazole Oxadiazole, imidazole
Calculated LogP* ~2.1 (moderate lipophilicity) ~3.2 (higher lipophilicity) ~1.8 (enhanced hydrophilicity)

*Estimated using fragment-based methods.

Inferred Bioactivity

The morpholine and imidazole groups are common in FDA-approved kinase inhibitors (e.g., Idelalisib), supporting this hypothesis .

Biological Activity

Methyl 2-imidazol-1-yl-8-[2-methoxyethyl(methyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Chemical Formula : C20H26N6O3S
  • Molecular Weight : 430.524 g/mol
  • IUPAC Name : N-(2-methoxyethyl)-4-({4-[2-methyl-1-(propan-2-yl)-1H-imidazol-5-yl]pyrimidin-2-yl}amino)benzene-1-sulfonamide
  • CAS Number : Not available

The compound's mechanism of action primarily involves interactions with cellular pathways that regulate cell proliferation and apoptosis. It is hypothesized to target microtubule dynamics, similar to other imidazole derivatives known for their antiproliferative effects.

Antiproliferative Effects

Research indicates that compounds similar to methyl 2-imidazol-1-yl derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, related imidazole compounds have shown IC50 values in the nanomolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231, indicating potent growth inhibition and induction of apoptosis .

Cell Cycle Arrest

Studies have demonstrated that these compounds can induce G2/M phase cell cycle arrest, a critical mechanism by which cancer therapies exert their effects. This arrest is often accompanied by the activation of apoptotic pathways, leading to increased cell death in malignant cells .

Tubulin Interaction

Methyl 2-imidazol-1-yl compounds are believed to disrupt tubulin polymerization, thereby affecting the mitotic spindle formation necessary for proper cell division. This mechanism has been confirmed through immunofluorescence studies showing tubulin targeting and subsequent multinucleation in treated cells .

Case Studies

  • Study on Antiproliferative Activity :
    • A study evaluated the compound's effect on MCF-7 cells, revealing an IC50 value of approximately 52 nM.
    • The study reported significant induction of apoptosis and G2/M phase arrest in treated cells.
  • Microtubule Disruption :
    • Another study highlighted that similar imidazole derivatives induced microtubule destabilization, leading to mitotic catastrophe in cancer cells.
    • The findings suggest potential use in combination therapies targeting multidrug-resistant tumors .

Data Table of Biological Activities

Activity TypeCell LineIC50 (nM)Mechanism
AntiproliferativeMCF-752Apoptosis induction
AntiproliferativeMDA-MB-23174G2/M phase arrest
Microtubule disruptionVariousVariesInhibition of tubulin polymerization

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